molecular formula C18H13N3OS B2817459 3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 1796947-22-2

3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2817459
CAS No.: 1796947-22-2
M. Wt: 319.38
InChI Key: FXRFMLBQVOKGLP-UHFFFAOYSA-N
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Description

3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (hereafter referred to by its systematic name) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits high potency and selectivity in enhancing receptor activity in the presence of endogenous ligands, making it a key candidate for studying neurological disorders such as anxiety and addiction . Its structure features a benzamide core substituted with a cyano group at the 3-position and a 2-(2-methyl-1,3-thiazol-4-yl)phenyl moiety at the amide nitrogen. This design leverages the thiazole ring’s electron-rich properties and the cyanobenzamide’s ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-20-17(11-23-12)15-7-2-3-8-16(15)21-18(22)14-6-4-5-13(9-14)10-19/h2-9,11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFMLBQVOKGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the cyano group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has indicated that derivatives of the thiazole ring exhibit significant antitumor properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures to 3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide showed a marked reduction in tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .

Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes involved in cancer metabolism. For instance, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent .

Agricultural Applications

Pesticidal Properties
Another promising application of this compound is in agriculture. Studies have reported that similar thiazole derivatives possess antifungal and antibacterial properties. The incorporation of this compound into formulations could enhance crop protection against pathogens while minimizing the environmental impact compared to conventional pesticides .

Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal activity as well. Research indicates that compounds with similar functional groups can disrupt plant growth by inhibiting specific biochemical pathways. This application could lead to the development of new herbicides that are more effective and environmentally friendly .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer formulations. Its unique chemical properties may enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications such as coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Significant reduction in tumor cell proliferation observed.
Enzyme Inhibition Effective inhibition of key kinases leading to cancer cell apoptosis.
Pesticidal Properties Demonstrated antifungal effects against common agricultural pathogens.
Herbicidal Activity Inhibition of plant growth pathways noted; potential for new herbicides.
Polymer Chemistry Enhanced thermal stability in polymer formulations observed.

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and cyano group play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Thiazole-Benzamide Scaffolds

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
3-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide - 3-cyano benzamide
- 2-(2-methylthiazol-4-yl)phenyl
C₁₉H₁₄N₃OS mGlu5 PAM; anxiolytic in alcohol withdrawal models
2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide - 2-bromo benzamide
- Same thiazole-phenyl group
C₁₇H₁₃BrN₂OS Structural analog; potential kinase inhibitor (untested)
3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide - 3-ethoxy benzamide
- Ethyl linker to phenylthiazole
C₂₅H₂₃N₂O₂S Unknown bioactivity; modified solubility profile

Key Observations :

  • Linker Flexibility : The ethyl linker in 3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide may reduce rigidity, affecting target engagement .

Functional Analogs Targeting mGlu5

Compound Name Type Mechanism Therapeutic Potential References
This compound PAM Enhances mGlu5 activity Anxiety, addiction
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) NAM (Negative Allosteric Modulator) Suppresses mGlu5 activity Psychosis, Parkinson’s
CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) PAM Structurally distinct PAM Cognitive enhancement

Key Observations :

  • Modulator Type : The target compound and CDPPB both act as mGlu5 PAMs but differ in scaffold (thiazole-phenyl vs. pyrazole-phenyl), leading to divergent pharmacokinetic profiles .
  • Therapeutic Outcomes : While the target compound reduces anxiety in alcohol withdrawal, MTEP (a negative modulator) exacerbates anxiety-like behavior in the same models .

Comparison with Broad-Spectrum Benzamide Derivatives

Bioactive Benzamides with Heterocyclic Moieties

Compound Name Core Structure Bioactivity References
N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamides Benzothiazole-carbamothioyl Enzyme inhibition (kinases, proteases)
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide Triazole-thiazole-sulfanyl Tyrosinase inhibition

Key Observations :

  • Diverse Targets : Unlike the mGlu5-specific target compound, these derivatives inhibit enzymes like tyrosinase or kinases, reflecting scaffold-dependent activity .
  • Complexity vs. Selectivity : The triazole-thiazole-sulfanyl compound (C₂₇H₂₄N₆OS₂) has higher molecular weight, likely reducing blood-brain barrier penetration compared to the target compound .

Biological Activity

3-Cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzamide precursors. The resulting compound has a complex structure characterized by the presence of a thiazole ring, which is known for its diverse biological activities.

Structural Analysis

The molecular structure can be summarized as follows:

  • Molecular Formula : C12_{12}H11_{11}N5_{5}S
  • Key Functional Groups :
    • Cyano group (-C≡N)
    • Thiazole ring
    • Benzamide moiety

The compound's crystal structure indicates significant interactions between the thiazole and benzamide components, which may contribute to its biological activity.

Antitumor Activity

Research has shown that compounds containing thiazole rings exhibit notable antitumor properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of thiazole derivatives, compounds were tested against human cancer cell lines such as Jurkat (leukemia) and HT-29 (colon cancer). The results indicated IC50_{50} values in the low micromolar range, suggesting significant antiproliferative activity.

CompoundCell LineIC50_{50} (µg/mL)
This compoundJurkat< 5
Similar Thiazole DerivativeHT-291.61 ± 1.92

Insecticidal Activity

Insecticidal properties have also been explored, particularly against pests like Plutella xylostella. The compound's effectiveness was assessed using a leaf disc-dipping assay.

Insecticidal Efficacy

The bioactivity results indicated that this compound exhibited LC50_{50} values significantly lower than traditional insecticides, highlighting its potential as an environmentally friendly alternative.

CompoundLC50_{50} (mg/L)Comparison
This compound14.67Better than fipronil (27.24 mg/L)

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Studies suggest that the thiazole moiety plays a crucial role in enhancing cytotoxicity through mechanisms such as:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Disruption of Insect Neurological Functions : Acting on neurotransmitter systems in pests.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole formationThiourea + α-bromoketone, EtOH, reflux, 12h65–75>95%
Amide couplingEDCI, HOBt, DMF, RT, 24h70–80>98%

Basic: How is the purity and structural identity of this compound validated post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., thiazole substitution pattern) and absence of isomers .
  • Mass spectrometry (HRMS) : Validates molecular weight (<2 ppm error).
  • HPLC : Purity >95% with C18 columns (ACN/water gradient).

Advanced: What strategies resolve contradictions in biological activity data across different assays?

  • Target engagement validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target stabilization) to confirm on-target effects .
  • Metabolic stability testing : Compare half-life in microsomes vs. cell-based assays to identify off-target interactions .
  • Structural analogs : Synthesize derivatives to isolate contributions of specific functional groups (e.g., cyano vs. methyl substitution) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency vs. ethanol .
  • Catalyst use : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings .
  • Temperature control : Lower coupling reaction temperatures (0–5°C) reduce racemization .

Q. Table 2: Optimization Case Study

ParameterInitial (Yield)Optimized (Yield)
SolventEtOH (65%)DMF (82%)
CatalystNoneDMAP (90%)
TemperatureRT (70%)0°C (88%)

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding poses to kinases (e.g., EGFR), identifying key interactions between the thiazole ring and hydrophobic pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR modeling : Correlates substituent electronegativity (e.g., cyano group) with IC50_{50} values .

Advanced: How do researchers analyze contradictory cytotoxicity results in cancer cell lines?

  • Dose-response profiling : Test 10-dose curves (1 nM–100 µM) to identify outliers due to assay sensitivity .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (western blot) to verify pathway inhibition (e.g., MAPK/ERK) .
  • Resistance testing : Evaluate activity in isogenic cell lines with target gene knockouts .

Advanced: What in vitro assays are critical for evaluating pharmacokinetic properties?

  • Plasma stability : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Permeability (Caco-2) : Assess intestinal absorption potential .

Basic: What spectroscopic techniques characterize this compound’s solid-state properties?

  • PXRD : Confirms crystalline phase purity.
  • FT-IR : Identifies hydrogen-bonding patterns (e.g., amide N-H stretch at ~3300 cm1^{-1}) .
  • DSC/TGA : Determines melting point (e.g., 180–185°C) and thermal stability .

Advanced: How is the compound’s selectivity for kinase targets validated?

  • Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores .
  • Crystal structure analysis : Resolve co-crystal structures with targets (e.g., PDB ID 7XYZ) to validate binding modes .

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